N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that features an adamantane moiety Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the cyclocondensation of adamantyl-containing carbonyl compounds with nitrogen-containing compounds such as urea, thiourea, guanidine, and acetamidine . The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, with the simultaneous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for adamantane derivatives, including this compound, often involve large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the adamantane moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane or pyrimidine rings .
Scientific Research Applications
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Materials Science: Its high thermal stability and rigidity make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially modulating their activity . The pyrimidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
- 1-Adamantylmethyl-2-bromoethylidenemalonate
- 1-Adamantyl-1-pentyl-1H-indole-3-carboxamide (APICA)
- 1-Adamantyl-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its combination of an adamantane moiety with a pyrimidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c1-20-14(6-15(22)21(2)17(20)24)16(23)19-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,3-5,7-10H2,1-2H3,(H,19,23) |
InChI Key |
JVOBUMCUUYQHBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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